3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide
CAS No.: 39565-73-6
Cat. No.: VC13265569
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39565-73-6 |
|---|---|
| Molecular Formula | C11H13NO2S |
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | N-(2-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
| Standard InChI | InChI=1S/C11H13NO2S/c1-9-4-2-3-5-11(9)12-10-6-7-15(13,14)8-10/h2-7,10,12H,8H2,1H3 |
| Standard InChI Key | PNWNKJDFBJGZKX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2CS(=O)(=O)C=C2 |
| Canonical SMILES | CC1=CC=CC=C1NC2CS(=O)(=O)C=C2 |
Introduction
Chemical Identity and Structural Characterization
3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide (CAS 39565-73-6) is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 223.29 g/mol . Its structure features a partially saturated thiophene ring (2,3-dihydrothiophene) fused to a sulfone group () and an aromatic 2-methylphenylamine substituent (Figure 1). The compound is classified as an aminotoluene derivative, with the sulfone group enhancing its polarity and potential reactivity .
Table 1: Key identifiers and properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 39565-73-6 | |
| IUPAC Name | -(2-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
| Molecular Formula | ||
| SMILES | ||
| InChIKey | PNWNKJDFBJGZKX-UHFFFAOYSA-N |
Physicochemical Properties
Experimental and predicted properties are summarized below:
Table 2: Physicochemical data
The compound’s stability under various conditions (e.g., pH, temperature) remains understudied, though sulfones generally exhibit robust thermal stability .
Analytical Characterization
Techniques for structural elucidation and purity assessment include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume